molecular formula C4H12NO3P B151663 4-Aminobutylphosphonic acid CAS No. 35622-27-6

4-Aminobutylphosphonic acid

Cat. No. B151663
CAS RN: 35622-27-6
M. Wt: 153.12 g/mol
InChI Key: IDPXFPYGZRMMKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobutylphosphonic acid is a compound with the empirical formula C4H12NO3P . It is a phosphonic acid analogue of delta-aminovaleric acid . It is used in studies on the regulation of prolactin (PRL) secretion and differential GABA receptor research .


Molecular Structure Analysis

The molecular weight of 4-Aminobutylphosphonic acid is 153.12 . The SMILES string representation of its structure is NCCCCP(O)(O)=O .


Chemical Reactions Analysis

4-Aminobutylphosphonic acid inhibits gamma-aminobutyric acid B (GABA-B receptor) binding without influencing either isoproterenol- or forskolin-stimulated cyclic AMP production .


Physical And Chemical Properties Analysis

4-Aminobutylphosphonic acid is a white powder . It has an assay of ≥99% .

Scientific Research Applications

Application 1: Passivation of Surface Defects in Optoelectronic Materials

  • Summary of the Application: 4-Aminobutylphosphonic acid is used as a passivator ligand in the study of surface defects in optoelectronic materials. These surface defects, particularly in semiconducting materials, are a prominent source of loss in optoelectronic devices .
  • Methods of Application: The researchers used ab initio molecular dynamics simulations to reveal a previously overlooked reversible degradation mechanism mediated by hydrogen vacancies . They found that dynamic surface adsorption affinity (DAA) relative to surface treatment ligands is a surrogate for passivation efficacy .
  • Results or Outcomes: The use of 4-aminobutylphosphonic acid, which exhibits strong DAA, provides defect passivation applicable to a range of perovskite compositions. This includes suppressed hydrogen vacancy formation, enhanced photovoltaic performances, and operational stability in perovskite solar cells .

Application 2: Regulation of Prolactin Secretion and GABA Receptor Research

  • Summary of the Application: 4-Aminobutylphosphonic acid, a GABA B receptor ligand, is used in studies on the regulation of prolactin (PRL) secretion and differential GABA receptor research .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source. However, it is likely that 4-Aminobutylphosphonic acid was applied in a biochemical context to study its effects on prolactin secretion and GABA receptor activity .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source. However, the use of 4-Aminobutylphosphonic acid likely provided insights into the regulation of prolactin secretion and the function of GABA receptors .

Safety And Hazards

4-Aminobutylphosphonic acid is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future directions of 4-Aminobutylphosphonic acid could involve further studies on its effects on the regulation of prolactin (PRL) secretion and differential GABA receptor research .

properties

IUPAC Name

4-aminobutylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c5-3-1-2-4-9(6,7)8/h1-5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPXFPYGZRMMKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCP(=O)(O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189100
Record name 4-Aminobutylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminobutylphosphonic acid

CAS RN

35622-27-6
Record name 4-Aminobutylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035622276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminobutylphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminobutylphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminobutylphosphonic acid
Reactant of Route 2
Reactant of Route 2
4-Aminobutylphosphonic acid
Reactant of Route 3
Reactant of Route 3
4-Aminobutylphosphonic acid
Reactant of Route 4
Reactant of Route 4
4-Aminobutylphosphonic acid
Reactant of Route 5
Reactant of Route 5
4-Aminobutylphosphonic acid
Reactant of Route 6
4-Aminobutylphosphonic acid

Citations

For This Compound
77
Citations
AE Wróblewski, IE Głowacka - Tetrahedron, 2005 - Elsevier
… 4-Aminobutylphosphonic acid 2 has often been used in studies on characterisation of GABA B receptors. (R)-2-amino-5-phosphonovaleric acid (R)-3 is a selective NMDA antagonist 4 …
Number of citations: 19 www.sciencedirect.com
RM Woodward, L Polenzani, R Miledi - Molecular Pharmacology, 1993 - ASPET
… delta-Aminovaleric acid was also an antagonist (Kb congruent to 20), whereas 4-aminobutylphosphonic acid, the phosphonic acid analogue of delta-aminovaleric acid, was only a weak …
Number of citations: 217 molpharm.aspetjournals.org
R An, LC Quiñones, N Gys, E Derveaux, K Baert… - Applied Surface …, 2023 - Elsevier
… hydrogen bonds between NH 3 + and the surface oxygen atoms, in contrast, the most stable binding modes for 3-aminopropylphosphonic acid (3APPA), 4-aminobutylphosphonic acid (…
Number of citations: 0 www.sciencedirect.com
CA Drew, GAR Johnston, DIB Kerr, J Ong - Neuroscience letters, 1990 - Elsevier
… the phosphonic acid analogue of GABA, 3-aminopropylphosphonic acid (3-APPA), is a partial agonist at GABAa receptors, and its next higher homologue 4-aminobutylphosphonic acid (…
Number of citations: 29 www.sciencedirect.com
RW Scherer, JW Ferkany, SJ Enna - Brain research bulletin, 1988 - Elsevier
… Of the compounds studied, only 3-aminopropylphosphonic acid and 4-aminobutylphosphonic acid were found to inhibit GABA,, binding. However, 4-aminobutylphosphonic …
Number of citations: 74 www.sciencedirect.com
J Ong, V Marino, DAS Parker, DIB Kerr - Naunyn-Schmiedeberg's archives …, 1998 - Springer
… Phaclofen and 4-aminobutylphosphonic acid (4-ABPA) increased the overflow of [3H] evoked by electrical stimulation (2 Hz) in a concentration-dependent manner, with similar …
Number of citations: 13 link.springer.com
SB Kim, GY Jo, SI Hong - Journal of the Korean Chemical Society, 1994 - koreascience.kr
… 3-Aminopropylphosphonic acid and 4-aminobutylphosphonic acid were obtained by the … 4-Aminobutylphosphonic acid의 합성. 분리한 diethyl 4-aminobutylphosphonate 0.22 g을 진한 염 …
Number of citations: 0 koreascience.kr
Z Liu, T Yan, H Shi, H Pan, P Kang - Applied Catalysis B: Environmental, 2023 - Elsevier
… Herein, we report 4-aminobutylphosphonic acid ligand layer capped Ag nanoparticles (NH 2 BPA-Ag) for high-efficiency conversion of simulated flue gas (SFG). The amino group in NH …
Number of citations: 0 www.sciencedirect.com
HP De Koning, BG Jenks, EW Roubos - Endocrinology, 1993 - academic.oup.com
… laevis with a GABAB receptor antagonist [4-aminobutylphosphonic acid (4-ABPA)] was studied. Previously, indications were obtained that dopamine, acting via a sulpiride-sensitive D2…
Number of citations: 3 academic.oup.com
G McMullan, JP Quinn - Letters in applied microbiology, 1993 - academic.oup.com
… We now report the utilization of the synthetic organophosphonates 3-aminopropylphosphonic acid and 4-aminobutylphosphonic acid as sole nitrogen sources by an environmental …
Number of citations: 12 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.